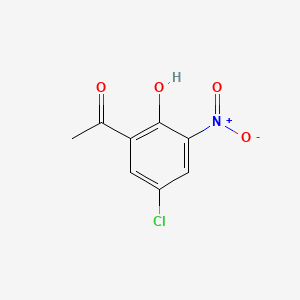
5'-Chloro-2'-hydroxy-3'-nitroacetophenone
Overview
Description
5’-Chloro-2’-hydroxy-3’-nitroacetophenone is an organic compound characterized by its nitroaromatic structure. It is a nitro derivative of ortho-hydroxy aryl ketone, featuring a chloro group at the 5’ position, a hydroxy group at the 2’ position, and a nitro group at the 3’ position on the acetophenone backbone. This compound is notable for its applications in nonlinear optical materials due to its unique structural properties .
Mechanism of Action
Mode of Action
It is known that the compound is a nitro derivative of ortho-hydroxy aryl ketone . It forms a complex with 2-aminobenzoic acid (anthranilic acid), in which the nitro group is turned by approximately 40°C . This suggests that the compound may interact with its targets through the formation of complexes.
Preparation Methods
5’-Chloro-2’-hydroxy-3’-nitroacetophenone can be synthesized through the nitration of 5’-chloro-2’-hydroxyacetophenone using nitric acid in acetic acid at room temperature . The slow evaporation solution growth method using acetone as a solvent is also employed to grow single crystals of this compound . Industrial production methods typically involve similar nitration reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
5’-Chloro-2’-hydroxy-3’-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
5’-Chloro-2’-hydroxy-3’-nitroacetophenone is extensively used in scientific research due to its unique properties:
Nonlinear Optical Materials: It is used in the development of highly efficient nonlinear optical materials for applications in information processing, integrated optics, optical frequency conversion, and telecommunications.
Biological Sensing: The compound’s optical properties make it suitable for biological sensing applications.
Microlasers and Lighting: Its photoluminescence properties are leveraged in microlasers and lighting technologies.
Optical Data Storage and Switching: The compound is used in optical data storage and switching due to its large nonlinear optical figure of merit and high laser damage threshold.
Comparison with Similar Compounds
5’-Chloro-2’-hydroxy-3’-nitroacetophenone is compared with other similar compounds such as:
- 2’-Hydroxy-5’-nitroacetophenone
- 5’-Bromo-2’-hydroxyacetophenone
- 2’-Hydroxy-5’-methyl-3’-nitroacetophenone These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and applications. For instance, the presence of a bromo group instead of a chloro group can alter the compound’s reactivity in substitution reactions .
Properties
IUPAC Name |
1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNBIQBAYUBIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005233 | |
| Record name | 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84942-40-5 | |
| Record name | 2-Hydroxy-5-chloro-3-nitroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84942-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide](/img/structure/B1630272.png)
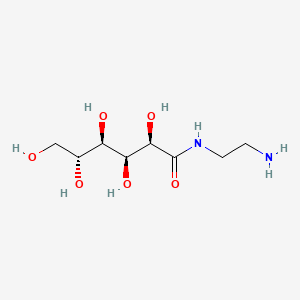
![[1,1'-Biphenyl]-3-carboxylic acid, 4-hydroxy-3',5'-bis(trifluoromethyl)-](/img/structure/B1630277.png)
![Imidazo[5,1-B]thiazole-7-carboxylic acid](/img/structure/B1630278.png)
![5,14,23,32-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene](/img/structure/B1630281.png)
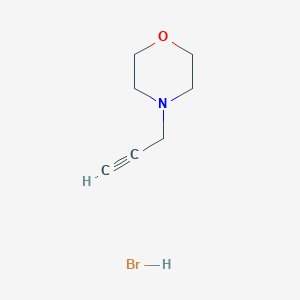
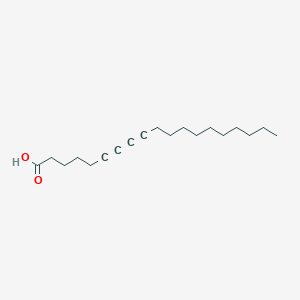
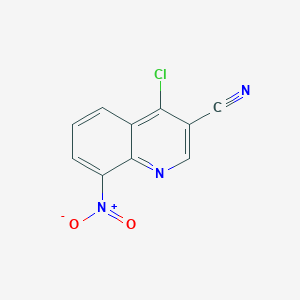
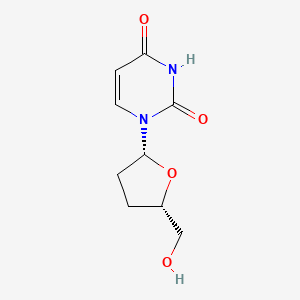

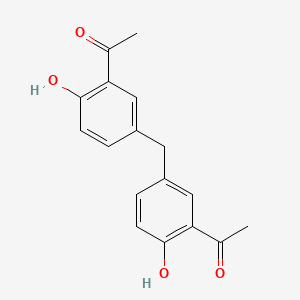
![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine](/img/structure/B1630293.png)

